(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine, featuring a boronic acid group and a methoxycarbonyl group attached to the pyridine ring. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 18096 , may influence its pharmacokinetic profile.
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-3-boronic Acid. For instance, the compound should be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a borane reagent, such as BH3·THF, and an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.
5-Methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
Uniqueness
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group, which allows for versatile reactivity in organic synthesis. The methoxycarbonyl group can undergo various transformations, providing additional functionalization options compared to similar compounds .
Properties
IUPAC Name |
(5-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWAVVFCNTGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624592 |
Source
|
Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-53-2 |
Source
|
Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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